Cas no 13567-41-4 ((3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol)

13567-41-4 structure
Nome del prodotto:(3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol
(3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol
- (+)-8(15)-Cedren-9-ol
- 1H-3a,7-Methanoazulen-5-ol,octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aR,5S,7R,8aS)-
- ()-8(15)-Cedren-9-ol
- (1R,2R,5S,7R,9S)-8-Methylene-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-9-ol
- 1H-3a,7-Methanoazulen-5-ol,octahydro-3,8,8-trimethyl-6-methylene-, [3R-(3a,3ab,5b,7b,8aa)]-
- 22136_ALDRICH
- 22136_FLUKA
- AG-D-72904
- b-Cedren-9-ol
- Cedr-8(15)-en-9a-ol (8CI)
- CTK8F1441
- (1R,2R,5S,7R,9S)-8-METHYLENE-2,6,6-TRIMETHYLTRICYCLO[5.3.1.0(1.5)]UNDECAN-9-OL
- (1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol
- DTXSID20474562
- (+)-8(15)-Cedren-9-ol, purum, >=98.0% (sum of enantiomers, GC)
- 13567-41-4
-
- MDL: MFCD00077685
- Inchi: InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3
- Chiave InChI: DJYWGTBEZVORGE-GOGITYCRSA-N
- Sorrisi: CC1C23CC(C(=C)C(O)C2)C(C)(C)C3CC1
Proprietà calcolate
- Massa esatta: 220.18282
- Massa monoisotopica: 220.182715385g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 0
- Complessità: 343
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.6
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.022
- Punto di fusione: 128-130 °C
- Punto di ebollizione: 289.053°C at 760 mmHg
- Punto di infiammabilità: 120.901°C
- Indice di rifrazione: 1.528
- PSA: 20.23
- LogP: 3.38580
- Attività ottica: [α]20/D +10±1°, c = 5% in chloroform
- Solubilità: Non disponibile
(3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- Condizioni di conservazione:2-8°C
(3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-227133-250 mg |
(+)-8(15)-Cedren-9-ol, |
13567-41-4 | 250MG |
¥1,008.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227133-250mg |
(+)-8(15)-Cedren-9-ol, |
13567-41-4 | 250mg |
¥1008.00 | 2023-09-05 |
(3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol Letteratura correlata
-
Gang Cao,Hao Cai,Xiaodong Cong,Xiao Liu,Xiaoqing Ma,Yajing Lou,Kunming Qin,Baochang Cai Analyst 2012 137 3828
13567-41-4 ((3R,3aR,5S,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulen-5-ol) Prodotti correlati
- 547-61-5(Bicyclo[3.1.1]heptan-3-ol,6,6-dimethyl-2-methylene-, (1S,3R,5S)-)
- 618873-72-6(4-benzoyl-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one)
- 1260673-29-7(ethyl (2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate)
- 1164501-12-5(ethyl 2-{(1Z)-2-cyano-2-phenyleth-1-en-1-ylamino}acetate)
- 2284399-28-4(N-(5-cyclopropyloxolan-2-yl)methylprop-2-enamide)
- 1393743-77-5(3-{3-(6-bromohexyl)oxyphenyl}-3-(trifluoromethyl)-3H-diazirine)
- 2229217-13-2(5-(3-amino-1,1,1-trifluoropropan-2-yl)-N,N-dimethylpyridin-2-amine)
- 1024195-67-2(1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide)
- 124163-75-3((6-Methyl-2-pyrazinyl)methyltriphenyl-phosphonium Chloride)
- 1046815-77-3(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
